((2S,3S)-3-Methylmorpholin-2-yl)methanol

Description

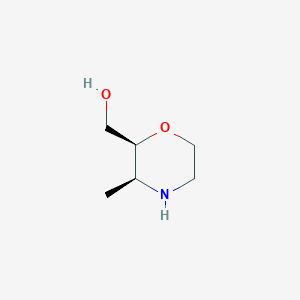

((2S,3S)-3-Methylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a hydroxymethyl group at the 2-position and a methyl substituent at the 3-position. Morpholine derivatives are widely studied for applications in medicinal chemistry, particularly as building blocks for drug candidates targeting neurological disorders, infectious diseases, and cancer .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(2S,3S)-3-methylmorpholin-2-yl]methanol |

InChI |

InChI=1S/C6H13NO2/c1-5-6(4-8)9-3-2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |

InChI Key |

AMBFILXDPRZVFS-NTSWFWBYSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OCCN1)CO |

Canonical SMILES |

CC1C(OCCN1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S,3S)-3-Methylmorpholin-2-yl)methanol can be achieved through several methods. One common approach involves the asymmetric reduction of a precursor compound, such as a 2-chloro-β-ketoester, using carbonyl reductase enzymes. This method is environmentally friendly and offers high stereoselectivity and yield . Another method involves the use of Grignard reagents and subsequent reduction steps to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound typically involves the use of engineered bacteria containing specific enzymes that catalyze the reduction of precursor compounds. This biotechnological approach is advantageous due to its scalability, high yield, and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

((2S,3S)-3-Methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted morpholine derivatives .

Scientific Research Applications

((2S,3S)-3-Methylmorpholin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological pathways.

Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry

Mechanism of Action

The mechanism of action of ((2S,3S)-3-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can act as an inhibitor or activator. The hydroxymethyl group can form hydrogen bonds with amino acid residues, stabilizing the enzyme-substrate complex and modulating the enzyme’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Morpholine Family

(2S,3S)-3-Phenylglycidol (Epoxide Derivative)

- Structure : Contains a three-membered epoxide ring (oxirane) with a phenyl group and hydroxymethyl substituent.

- Key Differences : The morpholine ring in the target compound is replaced by an epoxide, reducing ring size and altering reactivity.

- Synthesis : Epoxides like this are often synthesized via Sharpless epoxidation or other stereoselective methods, differing from morpholine ring formation .

(+)-(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol

- Structure : Features a morpholine core with a chlorophenyl group and additional methyl substituents.

- Pharmacological Relevance : Morpholine derivatives with aromatic substituents are explored for antimicrobial and antitumor activities .

- Comparison : The absence of a chlorophenyl group in the target compound may reduce its lipophilicity and alter target binding.

Aziridine and Pyrrolidine Derivatives

[(2S,3S)-3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol

- Structure : A three-membered aziridine ring with a hydroxymethyl group and methyl substituent.

- Reactivity : Aziridines are more strained and reactive than morpholines, often used in ring-opening reactions .

- Functional Differences : The target compound’s morpholine ring offers greater stability and hydrogen-bonding capacity.

[(2S,3S)-2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol

- Structure : Five-membered pyrrolidine ring with a methoxyphenyl group.

- Applications : Pyrrolidine derivatives are common in kinase inhibitors and neurotransmitter analogs.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparison

Key Research Findings and Inferences

Stereochemical Impact : The (2S,3S) configuration in morpholine derivatives is critical for enantioselective interactions, as seen in related epoxides and aziridines .

Morpholine vs.

Safety Considerations : While direct data are lacking, morpholine derivatives generally exhibit lower acute toxicity compared to highly reactive aziridines or epoxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.